molecular formula C12H15N3O2 B2805756 N-ethyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 474302-53-9

N-ethyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Cat. No.: B2805756
CAS No.: 474302-53-9
M. Wt: 233.271
InChI Key: YSIOWRXKAZJJNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a useful research compound. Its molecular formula is C12H15N3O2 and its molecular weight is 233.271. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tautomerism and Structural Insights

N-ethyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide and its derivatives exhibit interesting tautomeric behaviors that have implications in various fields of chemical research. Chapman (1966) elucidated the tautomerism of 3-alkoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxaline derivatives, revealing that what was previously thought to be ethyl 1,2-dihydro-2-oxoquinoxalin-3-ylacetate actually possesses an isomeric structure in the solid state and exists as a tautomeric mixture in solution (Chapman, 1966).

Antimicrobial and Anticancer Properties

Recent studies have focused on synthesizing derivatives of this compound to explore their biological activities. Ahmed et al. (2018) synthesized new lipophilic acetamide derivatives, including N-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl) acetamides, which showed promising broad-spectrum antibacterial activity against both Gram-positive and Gram-negative strains. Some of these compounds exhibited significant anticancer effects against various cancer lines, suggesting potential utility in developing new therapeutic agents (Ahmed et al., 2018).

Structural Analysis and Molecular Docking

Further contributing to the scientific understanding of quinoxaline derivatives, the crystal structure analysis and molecular docking studies have been employed to gain insights into their interaction mechanisms. For instance, Filali Baba et al. (2019) conducted a comprehensive study on the crystal structure, Hirshfeld surface analysis, and DFT studies of ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate, a compound related to this compound. These studies reveal the compound's intricate molecular interactions and stability, providing a foundation for further pharmaceutical development (Filali Baba et al., 2019).

Antiviral and Antioxidant Activities

Quinoxaline derivatives also display promising antiviral and antioxidant properties. Elzahabi et al. (2017) synthesized novel quinoxaline compounds that exhibited potent activity against HCMV, showcasing lower IC50 values compared to standard treatments. This indicates a potential avenue for antiviral drug development using quinoxaline derivatives as a base (Elzahabi, 2017). Additionally, Kadhum et al. (2011) investigated the antioxidant activity of new coumarin derivatives, demonstrating the diverse chemical reactivity and potential health benefits of quinoxaline-related compounds (Kadhum et al., 2011).

Properties

IUPAC Name

N-ethyl-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-2-13-11(16)7-10-12(17)15-9-6-4-3-5-8(9)14-10/h3-6,10,14H,2,7H2,1H3,(H,13,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIOWRXKAZJJNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1C(=O)NC2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.